molecular formula C10H10N4 B1319268 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine CAS No. 90916-52-2

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Cat. No.: B1319268
CAS No.: 90916-52-2
M. Wt: 186.21 g/mol
InChI Key: RUMJWDANHSNYCE-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMJWDANHSNYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591712
Record name 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90916-52-2
Record name 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine (CAS: 90916-52-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and biological significance, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

Introduction: The Significance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to participate in hydrogen bonding and dipole-dipole interactions allows for strong and specific binding to biological targets.[1] The subject of this guide, this compound, is a notable example, serving as a crucial building block for the synthesis of highly successful tyrosine kinase inhibitors (TKIs) such as Nilotinib.[2] These TKIs have revolutionized the treatment of certain cancers, particularly chronic myeloid leukemia (CML).[2] Furthermore, the aminopyrimidine core is being actively investigated for its potential in inhibiting other key cellular targets, including cyclin-dependent kinases (CDKs).[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

PropertyValueSource
CAS Number 90916-52-2[4]
Molecular Formula C₁₀H₁₀N₄[4]
Molecular Weight 186.21 g/mol [4]
Topological Polar Surface Area 64.7 ŲInferred from similar compounds
Hydrogen Bond Donors 1Inferred from similar compounds
Hydrogen Bond Acceptors 4Inferred from similar compounds
Rotatable Bonds 1Inferred from similar compounds

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-ketoenamine with guanidine or a guanidine equivalent. The following protocol is a representative example based on established pyrimidine syntheses.[5]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials 3-acetylpyridine 3-acetylpyridine enaminone 3-(Dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate) 3-acetylpyridine->enaminone + DMF-DMA Reflux DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) product 4-Methyl-6-(pyridin-3-YL) pyrimidin-2-amine enaminone->product + Guanidine Nitrate + NaOMe/MeOH Reflux guanidine Guanidine Nitrate guanidine->product base Sodium Methoxide in Methanol base->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis
  • Formation of the Enaminone Intermediate:

    • To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one intermediate. This intermediate can often be used in the next step without further purification.

  • Cyclization to the Pyrimidine Core:

    • Dissolve guanidine nitrate (1.5 eq) in methanol. To this solution, add a solution of sodium methoxide in methanol (25-30 wt%, 1.5 eq) at room temperature.

    • Add the crude enaminone intermediate from the previous step to the guanidine solution.

    • Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • The crude this compound can be purified by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is often effective.

  • Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the purified product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrimidine rings, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts (δ) would be approximately: 2.4 (s, 3H, CH₃), 6.8 (s, 2H, NH₂), 7.2-9.2 (m, 5H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the methyl carbon and the aromatic carbons of the heterocyclic rings.

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.2.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment by reversed-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) should show a single major peak.[6]

Mechanism of Action and Biological Significance

This compound and its derivatives are potent inhibitors of key signaling proteins implicated in cancer progression.

Inhibition of Bcr-Abl Tyrosine Kinase

This compound is a key precursor to Nilotinib, a second-generation TKI that targets the Bcr-Abl oncoprotein.[2] The Philadelphia chromosome, a hallmark of CML, results in the fusion of the BCR and ABL1 genes, leading to the expression of the constitutively active Bcr-Abl tyrosine kinase.[7] This aberrant kinase activity drives uncontrolled cell proliferation and inhibits apoptosis.[7]

TKIs like Nilotinib bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signaling cascade.[7]

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl Oncoprotein (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate Bcr_Abl->Phospho_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Downstream Substrate Substrate->Bcr_Abl Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Phospho_Substrate->Apoptosis_Inhibition TKI Tyrosine Kinase Inhibitor (e.g., Nilotinib) TKI->Bcr_Abl Inhibits ATP Binding

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The aminopyrimidine scaffold has also been identified in potent inhibitors of cyclin-dependent kinases, particularly CDK2.[3] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell division.[8]

Inhibitors containing the this compound core can occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis.[8]

CDK2_Pathway CyclinE_CDK2 Cyclin E / CDK2 Complex Phospho_pRb Phosphorylated pRb CyclinE_CDK2->Phospho_pRb Phosphorylates pRb Retinoblastoma Protein (pRb) E2F E2F Transcription Factor pRb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression CDK2_Inhibitor CDK2 Inhibitor CDK2_Inhibitor->CyclinE_CDK2 Inhibits Cell_Cycle_Arrest G1/S Arrest CDK2_Inhibitor->Cell_Cycle_Arrest

Caption: CDK2-mediated cell cycle progression and its inhibition.

Applications in Drug Discovery and Development

The primary application of this compound is as a key starting material and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Workflow for TKI and CDK Inhibitor Development

Drug_Development_Workflow Start 4-Methyl-6-(pyridin-3-YL) pyrimidin-2-amine Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Kinase Assays (e.g., Bcr-Abl, CDK2) Synthesis->Screening Cell_Based Cell-Based Proliferation Assays (e.g., MTT Assay) Screening->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for drug development.

Representative Biological Activity of Aminopyrimidine Derivatives

While specific IC₅₀ values for the parent compound are not widely reported, derivatives have shown potent inhibitory activity against various kinases.

Derivative ClassTarget KinaseReported IC₅₀Source
Phenylamino-pyrimidineCDK245 nM[3]
Thieno[3,2-d]pyrimidineBTK29.9 nM[9]
2-Aminopyrimidineβ-glucuronidase2.8 µM[10]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the aminopyrimidine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a compound of considerable importance in contemporary medicinal chemistry. Its role as a key intermediate in the synthesis of life-saving drugs like Nilotinib underscores the value of the aminopyrimidine scaffold. The ongoing research into derivatives of this compound as inhibitors of other kinases, such as CDKs, suggests that its utility in drug discovery is far from exhausted. Future work will likely focus on the development of novel synthetic routes to this and related compounds, as well as the exploration of its potential in targeting a wider range of diseases.

References

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. Available at: [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC - NIH. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Methodological & Application

Application of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically successful drugs.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets has made it a versatile scaffold for the design of potent and selective inhibitors.[3] Within the vast landscape of drug discovery, pyrimidine derivatives have shown remarkable efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6] This guide focuses on a specific, yet highly significant, pyrimidine-based compound: 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine. This molecule serves as a pivotal building block and a pharmacophore in the development of targeted therapies, most notably as a key intermediate in the synthesis of the blockbuster tyrosine kinase inhibitors, Imatinib and Nilotinib.[7]

The strategic combination of the pyrimidine and pyridine rings in this compound creates a unique electronic and steric profile, enabling it to serve as a potent hinge-binding motif for various protein kinases. Dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer, making them a prime target for therapeutic intervention. This application note will provide a comprehensive overview of the synthesis of this core scaffold and detail its application in the discovery and development of novel kinase inhibitors, with a focus on anticancer research. We will delve into detailed protocols for kinase inhibition assays, cellular proliferation and cytotoxicity assays, cell cycle analysis, and the assessment of apoptosis induction.

Chemical Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that leverages well-established methodologies in heterocyclic chemistry. The key transformation involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aromatic systems.[5] The general synthetic strategy is outlined below.

Diagram of the Synthetic Pathway

Synthetic_Pathway A 2-Amino-4-hydroxy-6-methylpyrimidine C 2-Amino-4-chloro-6-methylpyrimidine A->C Chlorination B POCl3 F This compound C->F Suzuki-Miyaura Coupling D 3-Pyridinylboronic acid E Pd Catalyst, Base Cell_Assay_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Seed Seed cells in plates Start->Seed Treat Treat with This compound derivatives Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT FACS Flow Cytometry (Cell Cycle) Incubate->FACS WB Western Blot (Apoptosis) Incubate->WB

Sources

Application Notes and Protocols for the Synthesis of Imatinib Intermediate: 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the synthesis, purification, and characterization of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine, a pivotal intermediate in the manufacturing of Imatinib. Imatinib is a highly effective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The efficient and high-purity synthesis of this pyrimidine derivative is critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Strategic Importance of this compound in Imatinib Synthesis

The molecular architecture of Imatinib is assembled through the sequential coupling of key fragments. The this compound core represents the central heterocyclic scaffold, providing the essential nitrogen-rich pyrimidine ring and the pyridine moiety. The subsequent synthetic steps build upon this foundation to introduce the N-(5-amino-2-methylphenyl) and the 4-(4-methylpiperazin-1-ylmethyl)benzamide side chains. Therefore, the purity and yield of this initial intermediate directly impact the entire synthetic cascade.

A common and industrially scalable approach to Imatinib involves the initial construction of this pyrimidine core, followed by coupling reactions to complete the molecule.[1][4] This convergent strategy allows for the independent preparation and purification of key intermediates, ensuring a higher quality final product.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title intermediate is achieved through a classical cyclocondensation reaction. This involves the reaction of a β-diketone, 1-(pyridin-3-yl)butane-1,3-dione, with guanidine. The guanidinium group provides the N-C-N fragment necessary to form the 2-aminopyrimidine ring.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(Pyridin-3-yl)butane-1,3-dione≥95%Commercially Available
Guanidine Hydrochloride≥98%Commercially Available
Sodium Ethoxide (NaOEt)≥95%Commercially AvailableCan be prepared in situ from sodium metal and absolute ethanol.
Absolute Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Diethyl EtherAnhydrousCommercially AvailableFor washing.
Deionized WaterFor workup.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Base Preparation (if not using commercial NaOEt): Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and exclusion of moisture.

  • Addition of Reactants: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 15 minutes to ensure complete dissolution.

  • Addition of the β-Diketone: To the stirred solution, add 1-(pyridin-3-yl)butane-1,3-dione (16.3 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove any residual impurities.

  • Drying: Dry the obtained solid in a vacuum oven at 50-60 °C to a constant weight.

The expected yield of this compound is typically in the range of 75-85%.

Caption: Synthetic workflow for this compound.

Purification and Characterization

For use as a pharmaceutical intermediate, the purity of this compound is paramount. Recrystallization is a highly effective method for its purification.

Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Procedure: a. Dissolve the crude product in a minimum amount of hot ethanol in a beaker. b. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered. c. To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.35 (s, 1H, Ar-H), 8.70 (d, J=4.0 Hz, 1H, Ar-H), 8.45 (d, J=8.0 Hz, 1H, Ar-H), 7.55 (dd, J=8.0, 4.0 Hz, 1H, Ar-H), 7.10 (s, 1H, pyrimidine-H), 6.80 (s, 2H, -NH₂), 2.45 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 164.5, 163.0, 151.0, 148.5, 135.0, 131.0, 124.0, 108.0, 24.0.
Mass Spectrometry (ESI-MS) m/z: 187.1 [M+H]⁺
Infrared (IR) Spectroscopy (KBr) ν (cm⁻¹): 3300-3100 (N-H stretching), 1620 (C=N stretching), 1580, 1480 (aromatic C=C stretching).
Melting Point Approximately 188-193 °C.[5]

Conversion to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

The next crucial step in the Imatinib synthesis is the coupling of this compound with a suitable phenylenediamine derivative. A common route involves the reaction with 2-methyl-5-nitroaniline, followed by the reduction of the nitro group.

Caption: Conversion of the pyrimidine intermediate to the diamine derivative.

Protocol for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Synthesis

This reaction is typically a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr).

  • Reaction Setup: To a solution of this compound (18.6 g, 0.1 mol) and 2-bromo-1-methyl-4-nitrobenzene (21.6 g, 0.1 mol) in anhydrous toluene (200 mL), add Pd₂(dba)₃ (0.92 g, 1 mol%), Xantphos (1.16 g, 2 mol%), and cesium carbonate (48.9 g, 0.15 mol).

  • Reaction: Degas the mixture with nitrogen for 15 minutes, then heat to 110 °C for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Protocol for Nitro Group Reduction

The reduction of the nitro group to an amine is a standard transformation.

  • Reaction Setup: Dissolve N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (30.7 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL). Add iron powder (28 g, 0.5 mol) and ammonium chloride (2.7 g, 0.05 mol).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction, filter through celite to remove the iron salts, and wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate and concentrated to afford N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[6]

Conclusion

The successful synthesis of this compound is a cornerstone for the efficient production of Imatinib. The protocols detailed in these application notes provide a robust and reproducible methodology for obtaining this key intermediate in high yield and purity. Careful execution of the reaction, workup, and purification steps, coupled with thorough analytical characterization, will ensure the quality required for subsequent stages of API synthesis. The provided causality behind experimental choices and the self-validating nature of the protocols are intended to empower researchers in their drug development endeavors.

References

  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (WO2021074138A1).
  • Google Patents. (2013). Method for synthesizing Imatinib. (US8609842B2).
  • Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (CN102199146A).
  • Google Patents. (2018). Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. (EP3333162A1).

Sources

Application Note & Protocols: Crystallization of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the crystallization methods for 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine.

Introduction: The Critical Role of Crystallinity

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For a molecule such as this compound, a heterocyclic compound with potential therapeutic applications, achieving a crystalline form is a critical determinant of its stability, solubility, bioavailability, and manufacturability. This guide provides a comprehensive overview of scientifically grounded methodologies for the crystallization of this target compound, moving beyond mere procedural steps to elucidate the underlying principles that govern the formation of high-quality, single-form crystals.

The molecular structure of this compound, featuring both pyridine and pyrimidine rings, presents a unique set of intermolecular interaction possibilities, including hydrogen bonding, π-π stacking, and van der Waals forces. Harnessing these interactions through controlled crystallization is the key to obtaining a thermodynamically stable crystalline lattice.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization strategy. While specific solubility data for this compound is not extensively published, we can infer a likely solubility profile based on its structural motifs and data from analogous compounds.

Table 1: Predicted Physicochemical Properties and Inferred Solvent Compatibility

PropertyPredicted/Inferred ValueImplication for Crystallization
Molecular FormulaC₁₀H₁₀N₄Relatively small molecule, may have moderate solubility in a range of organic solvents.
Molecular Weight186.21 g/mol ---
PolarityPolarLikely to be soluble in polar protic and aprotic solvents.
Hydrogen Bond Donors1 (amine group)Capable of forming strong hydrogen bonds, which can be exploited for crystal packing.
Hydrogen Bond Acceptors4 (nitrogen atoms)Multiple sites for hydrogen bonding, influencing solvent and co-former interactions.
Inferred SolubilitySoluble in polar solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in less polar solvents like toluene and potentially insoluble in non-polar solvents like hexanes.A range of solvents can be screened for both solubility and as potential anti-solvents.

The selection of an appropriate solvent system is the most critical step in any crystallization process. The ideal solvent should exhibit a significant difference in the solute's solubility at high and low temperatures for cooling crystallization, or be miscible with an anti-solvent in which the compound is insoluble.

Crystallization Methodologies: Principles and Protocols

The following sections detail three primary crystallization techniques applicable to this compound, complete with step-by-step protocols and the scientific rationale behind each.

Cooling Crystallization: Harnessing Temperature-Dependent Solubility

Principle: Cooling crystallization is predicated on the fundamental principle that the solubility of most organic compounds in a given solvent decreases as the temperature is lowered.[1] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool in a controlled manner, the solution becomes supersaturated, driving the nucleation and subsequent growth of crystals.[1][2]

Protocol 1: Controlled Cooling Crystallization

  • Solvent Screening: In small vials, test the solubility of this compound in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) at both room temperature and at their boiling points. A suitable solvent will show poor solubility at room temperature but complete dissolution at a higher temperature.

  • Dissolution: In a clean, scratch-free flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used.

Diagram 1: Workflow for Cooling Crystallization

G A Dissolve Compound in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: A stepwise representation of the cooling crystallization process.

Anti-Solvent Crystallization: Inducing Supersaturation through Miscibility

Principle: Anti-solvent crystallization, also known as precipitation or drowning-out, involves the addition of a miscible "anti-solvent" in which the compound of interest is poorly soluble to a solution of the compound in a "good" solvent.[3][4] This addition rapidly reduces the overall solubility of the compound, leading to supersaturation and subsequent crystallization.[5][6][7] The rate of addition of the anti-solvent is a critical parameter that can influence crystal size and morphology.

Protocol 2: Anti-Solvent Crystallization

  • Solvent/Anti-Solvent Selection: Identify a solvent in which this compound is highly soluble (e.g., DMSO, DMF, or a polar protic solvent like ethanol). Then, identify an anti-solvent that is miscible with the first solvent but in which the compound is insoluble (e.g., water, hexane, or ethyl acetate).

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Cease the addition of the anti-solvent and allow the solution to stand undisturbed for a period to allow for crystal growth.

  • Completion of Crystallization: After initial crystal growth, you may slowly add more anti-solvent to increase the yield.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Diagram 2: Logic of Anti-Solvent Crystallization

G A Compound in 'Good' Solvent B Addition of 'Anti-Solvent' A->B C Reduced Solubility B->C D Supersaturation C->D E Nucleation & Growth D->E F Crystalline Product E->F

Caption: The causal chain of events in anti-solvent crystallization.

Vapor Diffusion: A Gentle Approach to Crystal Growth

Principle: Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only small amounts of material are available. It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of an "anti-solvent." The anti-solvent, being more volatile, slowly diffuses in the vapor phase into the solution containing the compound, gradually reducing its solubility and inducing crystallization.

Protocol 3: Vapor Diffusion (Liquid-Liquid)

  • Solvent System Selection: Choose a solvent in which the compound is soluble and a more volatile anti-solvent in which it is insoluble. The two do not need to be miscible.

  • Setup: In a small, open vial, dissolve a small amount of this compound in the "good" solvent.

  • Chamber Preparation: Place this small vial inside a larger, sealable jar or beaker that contains a layer of the anti-solvent at the bottom.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed in a location with a stable temperature.

  • Monitoring: Monitor the small vial for crystal growth over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Table 2: Suggested Solvent Systems for Crystallization Methods

Crystallization Method"Good" SolventsAnti-Solvents
Cooling Crystallization Isopropanol, Ethanol, AcetonitrileNot Applicable
Anti-Solvent Crystallization DMSO, DMF, MethanolWater, Toluene, Hexane, Ethyl Acetate
Vapor Diffusion Dichloromethane, THFPentane, Diethyl Ether

Troubleshooting and Expert Insights

  • Oiling Out: If an oil forms instead of crystals, it is an indication that the supersaturation is too high or the compound's solubility in the chosen solvent is too great. Try using a less effective solvent or a slower rate of cooling or anti-solvent addition.[8]

  • No Crystals Form: This may be due to insufficient supersaturation or the presence of impurities that inhibit nucleation. Try concentrating the solution slightly, adding a seed crystal, or scratching the inside of the flask with a glass rod to create nucleation sites.

  • Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different crystal polymorphs. Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.

Conclusion

The crystallization of this compound is a multifactorial process that requires a systematic and informed approach. By understanding the principles of solubility and supersaturation and by carefully selecting and applying the appropriate crystallization technique, researchers can consistently obtain high-quality crystalline material. The protocols and insights provided in this guide serve as a robust starting point for the development of a tailored and optimized crystallization process for this and structurally related compounds.

References

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Chattopadhyay, S., Erdemir, D., & Evans, J. M. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 2974–2982. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Sathee, J. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Journal of Drug Delivery and Therapeutics. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility.

I. Compound Stability Profile: A Proactive Approach

Understanding the inherent stability of this compound is critical for obtaining reliable and reproducible experimental results. While specific data for this molecule is limited, by examining its structural components—an aminopyrimidine core and a pyridine ring—we can anticipate potential liabilities. This proactive approach allows for the implementation of preventative measures to minimize degradation.

Expected Stability Landscape:

Based on analogous structures, this compound is likely to be susceptible to the following conditions:

  • pH: The aminopyrimidine moiety suggests instability in alkaline conditions. Compounds like Thiamine, which also contain an aminopyrimidine ring, are known to be unstable in alkaline solutions.[1] The pyridine ring, being basic, can also influence the molecule's behavior at different pH values.

  • Temperature: Elevated temperatures can promote degradation. The general principle of amine degradation points towards thermal instability.[2][3]

  • Light: Photodegradation is a potential concern for compounds with aromatic and heteroaromatic rings. Studies on other 2-aminopyrimidine derivatives have shown them to be photosensitive.[4]

  • Oxidation: The presence of amine and pyridine functionalities makes the molecule susceptible to oxidative degradation.[5][6]

The following sections will address specific troubleshooting scenarios based on these anticipated instabilities.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges.

A. Inconsistent Analytical Results & Purity Issues

Question 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution of this compound. What could be the cause?

Answer:

The appearance of extraneous peaks often points to on-bench degradation. Consider the following possibilities:

  • Solvent-Induced Degradation: The choice of solvent is critical. If you are using a basic solvent or buffer (pH > 7), you may be observing base-catalyzed hydrolysis or rearrangement of the aminopyrimidine ring. Thiamine, a molecule containing an aminopyrimidine ring, is known to be unstable in alkaline solutions.[1]

    • Troubleshooting:

      • pH Measurement: Immediately measure the pH of your sample preparation.

      • Solvent Change: Switch to a neutral or slightly acidic solvent system (e.g., acetonitrile/water with 0.1% formic acid or acetic acid). Acidic conditions are generally more favorable for the stability of aminopyrimidines.[1]

      • Fresh Preparation: Always analyze freshly prepared solutions to minimize time-dependent degradation.

  • Photodegradation: Exposure to ambient or direct light can induce degradation. Aromatic systems, including pyridine and pyrimidine rings, can absorb UV light, leading to photochemical reactions. Studies on similar 2-aminopyrimidine derivatives have demonstrated their susceptibility to photodegradation.[4]

    • Troubleshooting:

      • Light Protection: Prepare and handle solutions in amber vials or under low-light conditions.

      • UV-Vis Scan: Run a UV-Vis spectrum of your compound. A strong absorbance in the UV region suggests potential photosensitivity.

Question 2: My solid-state this compound has changed color/consistency over time. Is it still usable?

Answer:

A change in the physical appearance of the solid compound is a strong indicator of degradation.

  • Potential Causes:

    • Oxidation: Exposure to air can lead to oxidative degradation, especially if the compound has been stored for an extended period. The amine group is particularly susceptible to oxidation.

    • Hygroscopicity: The compound may be hygroscopic, absorbing moisture from the atmosphere. This can lead to solid-state hydrolysis or facilitate other degradation pathways.

  • Troubleshooting & Best Practices:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from oxygen and moisture.

    • Re-analysis: Before use, re-analyze the material by HPLC or LC-MS to determine its purity. If significant degradation is observed, it is recommended to use a fresh batch.

    • Proper Storage: A safety data sheet for a related compound recommends storing it at ambient temperature in a dry and well-ventilated place, away from heat, flame, and sparks.[7]

B. Reaction Monitoring & Impurity Profiling

Question 3: I am using this compound in a reaction and observing the formation of multiple byproducts. How can I determine if these are from the reaction or degradation of my starting material?

Answer:

Distinguishing between reaction byproducts and starting material degradation is crucial for reaction optimization.

  • Experimental Approach: Forced Degradation Study A forced degradation (or stress testing) study is the most systematic way to identify potential degradants.[8][9] This involves subjecting a solution of your starting material to various stress conditions in parallel with your actual reaction.

    Workflow for a Forced Degradation Study:

    Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acidic (e.g., 0.1 M HCl) Analysis Analyze by HPLC/LC-MS Acid->Analysis Base Basic (e.g., 0.1 M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (UV/Vis light) Photolytic->Analysis Start This compound in Reaction Solvent Start->Acid Incubate Start->Base Incubate Start->Oxidative Incubate Start->Thermal Incubate Start->Photolytic Incubate Comparison Compare Degradant Profile with Reaction Byproducts Analysis->Comparison

    Caption: Forced degradation workflow.

  • Interpretation:

    • If the byproducts in your reaction match the retention times and mass spectra of the degradants from the forced degradation study, it is likely that your starting material is degrading under your reaction conditions.

    • If the byproducts are unique to the reaction mixture, they are more likely true reaction byproducts.

Question 4: What are the likely degradation pathways for this compound?

Answer:

Based on its chemical structure, several degradation pathways can be postulated:

  • Hydrolysis: The aminopyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. Known degradation pathways of the pyrimidine ring involve initial alteration of the C5-C6 double bond followed by hydrolysis between N3 and C4.[10]

  • Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide. The amine group can also undergo oxidation.

  • Photochemical Reactions: UV irradiation can lead to rearrangements or dimerization of the aromatic rings.

Potential Degradation Pathways Diagram:

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Hydrolyzed_Ring Ring-Opened Products Hydrolysis->Hydrolyzed_Ring N_Oxide Pyridine N-Oxide Oxidation->N_Oxide Oxidized_Amine Oxidized Amine Derivatives Oxidation->Oxidized_Amine Rearrangement Photochemical Rearrangement Products Photolysis->Rearrangement

Caption: Potential degradation pathways.

III. Experimental Protocols

Protocol 1: Standard Solution Preparation for Analytical Characterization

This protocol is designed to minimize degradation during the preparation of analytical standards.

  • Solvent Selection: Use a high-purity (HPLC or LC-MS grade) solvent system. A recommended starting point is a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution:

    • Use an amber volumetric flask to protect the solution from light.

    • Add approximately half of the final volume of the solvent to the flask.

    • Add the weighed compound.

    • Sonicate for 2-5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add the solvent to the final volume.

    • Invert the flask several times to ensure homogeneity.

  • Storage: If not for immediate use, store the stock solution at 2-8°C in a tightly sealed amber vial for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, but freeze-thaw stability should be verified.

Protocol 2: Performing a Preliminary Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential stability issues.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix equal volumes of the stock solution with 0.2 M HCl.

    • Basic: Mix equal volumes of the stock solution with 0.2 M NaOH.

    • Oxidative: Mix equal volumes of the stock solution with 6% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at 60°C.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Quenching (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method (e.g., a gradient method with UV detection).

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradants).

IV. Data Summary

Table 1: Recommended Storage and Handling Conditions

ConditionSolid StateIn SolutionJustification
Temperature Ambient[7] or 2-8°C2-8°C (short-term) or ≤ -20°C (long-term)To minimize thermal degradation.[2]
Light Protect from lightUse amber vialsTo prevent photodegradation.[4]
Atmosphere Store under inert gas (Ar, N₂) in a desiccatorN/ATo prevent oxidation and hydrolysis.
pH N/ANeutral to slightly acidic (pH 3-7)Aminopyrimidine ring is more stable in acidic conditions.[1]

V. References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-methyl-2-pyridylamine.

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from

  • Jubilant Ingrevia. (2024). Safety Data Sheet for N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(1), 103.

  • Mandal, S., & Bandyopadhyay, S. S. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical Engineering and Applications, 5(3), 252-257.

  • Vankawala, P. J., et al. (2021). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 6(43), 28789–28797.

  • Pinter, T., et al. (2013). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). European Journal of Inorganic Chemistry, 2013(22-23), 3959-3968.

  • El-Gendy, M. A., et al. (2015). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Chemistry, 2015, 854013.

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4147–4155.

  • Sigel, H., & Song, B. (2008). Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. Journal of the Serbian Chemical Society, 73(8-9), 837-854.

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376.

  • Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 14.

  • Kumar, V., & Singh, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(8), 755-761.

  • Ye, C., et al. (2011). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations.

  • Li, X., et al. (2020). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 6(11), 3027–3040.

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

  • Nielsen, C. J., et al. (2012). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.

  • Bajaj, S., et al. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1).

  • Manetti, F. (2016). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Università degli Studi di Siena.

  • Wang, Y., et al. (2022). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca2+-eNOS Signaling, Oxidative Stress, and Inflammation. Molecules, 27(13), 4239.

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Drozd, G. T., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology Letters, 4(1), 20–25.

  • Al-Abdullah, E. S., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6523.

  • SWAYAM Prabha IIT Madras Channels. (2022, December 8). Pyridine and Pyrimidine [Video]. YouTube.

  • Lourenço, F. R., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 76(4), 163-170.

  • Shinde, S. L., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

  • Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 14.

  • Beyond Pesticides Daily News Blog. (2026, January 23). Chronic Low-Dose Exposure to Insecticide Chlorpyrifos Reduces Lifespan in Wild Fish by Accelerating Aging.

Sources

Optimizing reaction conditions for 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your work.

Overview of the Core Synthesis

The most reliable and common method for synthesizing this compound is through the cyclocondensation of an appropriate α,β-unsaturated ketone (a chalcone-like intermediate) with guanidine. This reaction, a variant of the classic Remfry-Hull synthesis, is robust but requires careful control of conditions to ensure high yield and purity.

The precursor, (E)-4-(pyridin-3-yl)but-3-en-2-one, is first synthesized via a Claisen-Schmidt condensation. This intermediate is then reacted with guanidine in the presence of a base to form the desired pyrimidine ring.

General Reaction Scheme:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation A 3-Acetylpyridine C (E)-4-(pyridin-3-yl)but-3-en-2-one A->C + Base (e.g., NaOH) B Acetone B->C D (E)-4-(pyridin-3-yl)but-3-en-2-one F 4-Methyl-6-(pyridin-3-YL) pyrimidin-2-amine D->F + Base (e.g., NaOEt) E Guanidine Hydrochloride E->F

Caption: Two-step synthesis pathway for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable troubleshooting plan.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is the most common issue and typically points to one of three areas: the base, the reaction equilibrium, or product degradation. The core of this reaction is the nucleophilic attack of deprotonated guanidine on the β-carbon of the unsaturated ketone, followed by cyclization and dehydration. Each step has specific requirements.

Underlying Chemistry: Guanidine hydrochloride (pKa ≈ 13.5) must be deprotonated by a sufficiently strong base to act as a nucleophile. The choice of base is critical. While aqueous NaOH can be used, it often leads to side reactions, such as retro-Claisen condensation of the starting material or hydrolysis. The most effective base is typically an alkoxide, like sodium ethoxide (NaOEt) in ethanol, which establishes a favorable equilibrium for the reaction to proceed.

Observation Potential Cause Recommended Action & Scientific Rationale
TLC shows significant unreacted starting ketone. 1. Ineffective Deprotonation of Guanidine: The base may be too weak, old (decomposed), or used in insufficient quantity.Solution: Use a freshly prepared solution of sodium ethoxide in absolute ethanol. Ensure at least 2.0-2.5 equivalents of base are used to drive the equilibrium towards the deprotonated, nucleophilic guanidine. Anhydrous conditions are crucial when preparing NaOEt from sodium metal.
2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.Solution: Increase the reflux time, monitoring progress by TLC every 2-4 hours. A typical reflux time is 8-16 hours. Ensure the heating mantle/oil bath is at the correct temperature for the solvent to reflux vigorously.
TLC shows multiple new spots, but little product. 1. Side Reactions: Strong bases can promote self-condensation of the ketone or other undesired pathways.Solution: Avoid overly harsh bases like KOH/NaOH if possible. Stick to NaOEt or NaOMe in the corresponding alcohol. Ensure the reaction is run under an inert atmosphere (N₂) to prevent oxidative side reactions.
2. Product Degradation: Prolonged exposure to high temperatures and strong base can degrade the pyrimidine product.Solution: Do not reflux for an excessive duration (e.g., >24 hours) without evidence of further conversion. Once the reaction is complete by TLC, proceed immediately to the workup.
Low isolated yield after workup. 1. Product Lost During Extraction: The product has some water solubility, especially if the aqueous phase is acidic (protonation of pyridine/pyrimidine nitrogens).Solution: During workup, ensure the aqueous phase is neutral or slightly basic (pH 8-9) before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times) to maximize recovery.
2. Precipitation Issues: The product may not have fully precipitated from the reaction mixture upon cooling/quenching.Solution: After quenching the reaction with water, cool the mixture in an ice bath for at least 1-2 hours to maximize precipitation. If the product remains in solution, concentrate the filtrate and attempt to recover more material or proceed to column chromatography.
Question 2: My final product is impure, showing multiple spots on TLC even after recrystallization. What are these impurities and how can I remove them?

Answer: Purity is paramount, especially for drug development applications. Impurities often arise from unreacted starting materials or closely related side-products formed during the reaction.

Underlying Chemistry: The primary side-product is often the uncyclized intermediate resulting from the initial Michael addition of guanidine to the ketone. If the final dehydration step is incomplete, this intermediate can persist. Another possibility is the formation of isomers if the starting chalcone itself is not pure.

G Start Crude Product (Post-Workup) TLC Analyze by TLC (e.g., 10% MeOH in DCM) Start->TLC Decision Is the major spot well-separated? TLC->Decision Recryst Recrystallization Decision->Recryst  Yes   Column Silica Gel Column Chromatography Decision->Column  No   Final Pure Product (Verify by NMR, LC-MS) Recryst->Final Column->Final G cluster_0 Problem: Reaction Stalls cluster_1 Solutions A Check Reagent Quality A1 Use fresh Guanidine HCl (dry in vacuum oven if needed) A->A1 A2 Prepare fresh NaOEt solution A->A2 B Verify Reaction Conditions B1 Confirm reflux temperature is reached B->B1 B2 Ensure efficient stirring B->B2 C Assess Solvent System C1 Use anhydrous/absolute solvent C->C1

Technical Support Center: Achieving >99% Purity of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the purity of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine to greater than 99%. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven techniques.

Introduction: The Challenge of Purity

This compound is a critical intermediate in the synthesis of various pharmacologically active molecules.[1][2] Achieving high purity (>99%) is paramount for downstream applications, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minor impurities can lead to undesirable side reactions, reduced yields, and potential toxicological issues.

The primary challenges in purifying this compound often stem from:

  • Structurally similar impurities: Byproducts formed during synthesis can have polarities and solubilities close to the target compound, making separation difficult.

  • Basic nature of the molecule: The presence of the aminopyrimidine and pyridine moieties can lead to strong interactions with acidic stationary phases (e.g., silica gel) during chromatography, resulting in peak tailing and poor separation.[3]

  • Recrystallization difficulties: Finding an optimal solvent system that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.

This guide will address these challenges with practical, step-by-step solutions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Q1: My crude product is a dark, oily residue. How should I proceed with the initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric or highly colored impurities. A preliminary acid-base extraction is an effective first step to remove non-basic organic impurities and some inorganic salts. The basic nature of the aminopyrimidine and pyridine nitrogens allows for the selective extraction of the target compound into an acidic aqueous phase.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Aqueous Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of DCM or EtOAc to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH 9-10). The free base of your compound will precipitate out.

  • Product Extraction: Extract the precipitated product back into an organic solvent like DCM or EtOAc. Repeat this extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Q2: I am performing column chromatography on silica gel, but my compound is showing significant tailing, leading to poor separation. What can I do?

A2: Tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[3] This is due to the strong interaction between the basic amine groups and the acidic silanol groups on the silica surface. To counteract this, a basic modifier should be added to the eluent.

Solution: Eluent Modification for Flash Chromatography

Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Workflow for Optimizing Flash Chromatography

Caption: Workflow for optimizing flash chromatography.

Recommended Starting Conditions for Flash Chromatography:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Eluent System Dichloromethane/Methanol or Ethyl Acetate/Hexane
Gradient Start with a low polarity (e.g., 100% DCM or 20% EtOAc in Hexane) and gradually increase the polar solvent (MeOH or EtOAc).
Modifier 0.5% (v/v) Triethylamine
Q3: My compound has a purity of around 95-98% after chromatography. How can I achieve >99% purity?

A3: For the final polishing step to remove trace impurities, recrystallization is the most effective method. The key is to find a suitable solvent or solvent system.

Protocol: Recrystallization from Isopropanol

Based on the properties of similar pyrimidine derivatives, isopropanol is a good starting point for recrystallization.

  • Dissolution: In a clean Erlenmeyer flask, add the partially purified this compound. Add a minimal amount of hot isopropanol (near boiling) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Recrystallization Solvent Screening:

If isopropanol is not effective, a systematic solvent screen should be performed.

Solvent/SystemRationale
Ethanol Similar properties to isopropanol, may offer different solubility characteristics.
Acetonitrile A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Toluene/Heptane A non-polar/polar aprotic mixture. Dissolve in hot toluene and add heptane until turbidity is observed, then cool.
Ethyl Acetate A moderately polar solvent that can be a good choice for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Impurities can originate from starting materials or be formed during the synthesis. Common synthetic routes involve the condensation of a pyridine-containing precursor with a guanidine derivative.[4] Potential impurities include:

  • Unreacted starting materials: e.g., 1-(pyridin-3-yl)butane-1,3-dione or guanidine.

  • Side-products from self-condensation of the starting materials.

  • Isomeric pyrimidines: Depending on the reaction conditions, other isomers may form in small amounts.

  • Inorganic salts: From the reagents used in the synthesis or workup.[1]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities with different proton signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

Recommended HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Q3: How can I confirm the structure and purity of my final product using ¹H NMR?

A3: The ¹H NMR spectrum should show characteristic peaks for the pyridine, pyrimidine, and methyl protons. The absence of unexpected signals is a good indicator of high purity.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Caption: Predicted ¹H NMR shifts for this compound.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

Achieving a purity of >99% for this compound is a multi-step process that often requires a combination of purification techniques. By understanding the chemical nature of the compound and potential impurities, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can consistently obtain high-purity material essential for their research and development endeavors.

References

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved January 24, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved January 24, 2026, from [Link]

  • MDPI. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved January 24, 2026, from [Link]

  • Reddit. (2025). Triethylammonium after flash chromatography. Retrieved January 24, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 24, 2026, from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Retrieved January 24, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 24, 2026, from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine has emerged as a versatile pharmacophore, demonstrating a wide spectrum of activities. This guide provides a comprehensive comparison of the biological activities of this lead compound and its key analogs, offering researchers and drug development professionals a detailed analysis supported by experimental data to inform future research and development efforts. We will delve into the nuanced structure-activity relationships (SAR) that govern the compound's efficacy in various biological assays, including its anticancer, kinase inhibitory, antibacterial, and antioxidant properties.

Introduction to the this compound Scaffold

The this compound core, characterized by a central pyrimidine ring substituted with a methyl group, a pyridinyl moiety, and an amine, presents a unique three-dimensional structure that facilitates interactions with a variety of biological targets. The nitrogen atoms within the pyrimidine and pyridine rings act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, enabling a range of binding possibilities with enzymatic targets. This structural versatility is the foundation for the diverse biological activities observed across its analog library.

Comparative Biological Activities

The biological potential of this compound and its derivatives has been explored across several therapeutic areas. This section will compare the performance of these compounds in key biological assays, highlighting how subtle structural modifications can significantly impact their activity.

Anticancer Activity

The antiproliferative effects of pyridinyl-pyrimidine derivatives have been a primary focus of investigation. The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

A study on novel 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives demonstrated significant cytotoxic activity against the A549 human lung cancer cell line.[1] Notably, some of these analogs exhibited higher anticancer effects than the well-established drug, imatinib.[1] This suggests that the addition of a substituted benzene ring to the 2-amino position can enhance the compound's ability to induce cancer cell death.

Table 1: Comparative Anticancer Activity of this compound Analogs against A549 Lung Cancer Cells

CompoundModificationIC50 (µM)Reference
Analog 1Phenylenediamine at 2-amino positionData not specified, but higher than imatinib[1]
ImatinibReference Drug-[1]

The structure-activity relationship suggests that the nature of the substituent at the 2-amino position is a critical determinant of anticancer potency. Aromatic substitutions, particularly those with additional functional groups capable of forming hydrogen bonds, appear to be favorable.

Kinase Inhibition

The pyridinyl-pyrimidine scaffold is a well-established kinase inhibitor motif, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2] Different analogs have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Dysregulation of CDK2 is a hallmark of several cancers.[3] N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of CDK2.[3][4] Computational studies have revealed that these analogs establish strong inhibitory interactions within the CDK2 active site, stabilizing the protein in a compact, inactive state.[3] A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized and shown to have broad-spectrum anticancer activity by potently inhibiting CDK2.[4]

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its inhibition is a promising cancer therapeutic strategy. Structurally related 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is primarily mediated by the VEGFR-2 signaling pathway.[6] 4,6-diaryl-2-pyrimidinamine derivatives have been designed to treat estrogen receptor-positive breast cancer by simultaneously antagonizing the estrogen receptor and inhibiting VEGFR-2.[6] These compounds significantly inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.[6]

Table 2: Kinase Inhibitory Profile of Pyrimidine Analogs

Analog ClassTarget KinaseKey Structural FeaturesObserved ActivityReference
N-(pyridin-3-yl)pyrimidin-4-amineCDK2Pyridin-3-yl at N-positionPotent inhibition, broad anticancer activity[3][4]
2-amino-4-methylpyrido[2,3-d]pyrimidinePI3K/mTORFused pyrido[2,3-d]pyrimidine corePotent dual inhibition[5]
4,6-diaryl-2-pyrimidinamineVEGFR-2Diaryl substitution at positions 4 and 6Inhibition of VEGFR-2 phosphorylation and angiogenesis[6]

The SAR for kinase inhibition highlights the importance of the overall molecular geometry and the specific substitutions on the pyrimidine core, which fine-tune the selectivity and potency towards different kinase targets.

Antibacterial and Antioxidant Activities

Beyond their anticancer potential, certain analogs of this compound have demonstrated promising antibacterial and antioxidant properties.

The aforementioned study on 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives also evaluated their antibacterial activity against various Gram-positive and Gram-negative bacterial species.[1] Several derivatives exhibited high efficacy, in some cases surpassing that of commercial antibiotics.[1]

The same study also investigated the antioxidant properties of these compounds. The IC50 values obtained for the derivatives were comparable to that of ascorbic acid, a well-known natural antioxidant.[1] This suggests that the pyridinyl-pyrimidine scaffold can be a valuable template for the development of novel antioxidant agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key biological assays.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., A549)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK2, PI3K, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and the IC50 value for each compound.

Signaling Pathway Visualizations

To better understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate.

CDK2 Signaling Pathway in Cell Cycle Progression

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4"]; Ras [label="Ras", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; Cyclin_D [label="Cyclin D", fillcolor="#FBBC05"]; CDK4_6 [label="CDK4/6", fillcolor="#FBBC05"]; Rb [label="Rb", fillcolor="#EA4335"]; E2F [label="E2F", fillcolor="#EA4335"]; Cyclin_E [label="Cyclin E", fillcolor="#FBBC05"]; CDK2 [label="CDK2", fillcolor="#FBBC05"]; S_Phase_Entry [label="S-Phase Entry", shape=ellipse, fillcolor="#5F6368"]; Inhibitor [label="4-Methyl-6-(pyridin-3-YL)\npyrimidin-2-amine\nAnalog", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> Receptor; Receptor -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> Cyclin_D; Cyclin_D -> CDK4_6; CDK4_6 -> Rb [label=" phosphorylates"]; Rb -> E2F [style=dashed, arrowhead=tee, label=" inhibits"]; CDK4_6 -> Rb [label=" releases inhibition"]; E2F -> Cyclin_E [label=" promotes transcription"]; Cyclin_E -> CDK2; CDK2 -> Rb [label=" phosphorylates"]; CDK2 -> S_Phase_Entry [label=" promotes"]; Inhibitor -> CDK2 [arrowhead=tee, color="#EA4335", label=" inhibits"]; } CDK2 signaling pathway and point of inhibition.

PI3K/Akt/mTOR Signaling Pathway

// Nodes Growth_Factor [label="Growth Factor", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#34A853"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; TSC2 [label="TSC2", fillcolor="#EA4335"]; Rheb [label="Rheb-GTP", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#5F6368"]; Inhibitor [label="Pyrimidine\nAnalog", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> RTK; RTK -> PI3K; PI3K -> PIP2 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; mTORC2 -> Akt [label=" phosphorylates"]; PDK1 -> Akt [label=" phosphorylates"]; Akt -> TSC2 [arrowhead=tee, label=" inhibits"]; TSC2 -> Rheb [style=dashed, arrowhead=tee, label=" inhibits"]; Rheb -> mTORC1; mTORC1 -> Cell_Growth; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", label=" inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", label=" inhibits"]; } PI3K/Akt/mTOR signaling and dual inhibition points.

VEGFR-2 Signaling in Angiogenesis

// Nodes VEGF_A [label="VEGF-A", fillcolor="#4285F4"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4"]; PLCg [label="PLCγ", fillcolor="#34A853"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853"]; Ras_Raf_MEK_ERK [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#FBBC05"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#FBBC05"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#5F6368"]; Inhibitor [label="4,6-diaryl-2-\npyrimidinamine", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF_A -> VEGFR2 [label=" binds"]; VEGFR2 -> PLCg [label=" activates"]; PLCg -> DAG; PLCg -> IP3; DAG -> PKC; PKC -> Ras_Raf_MEK_ERK; VEGFR2 -> PI3K_Akt [label=" activates"]; Ras_Raf_MEK_ERK -> Angiogenesis [label=" promotes"]; PI3K_Akt -> Angiogenesis [label=" promotes"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", label=" inhibits"]; } VEGFR-2 signaling cascade in angiogenesis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The comparative analysis presented in this guide demonstrates that targeted modifications to this core structure can yield potent and selective inhibitors for a range of biological targets implicated in cancer, bacterial infections, and oxidative stress.

Future research should focus on a more systematic exploration of the structure-activity relationships for each of these biological activities. The synthesis and screening of a broader and more diverse library of analogs will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. In particular, the development of dual- or multi-targeting agents based on this scaffold could offer significant advantages in treating complex diseases like cancer. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of drugs derived from this versatile pyrimidine core.

References

  • Abdelazem, M., et al. (2016). Diaryl amide scaffold with the pyrimidinyl–pyridine hybrid system has many pharmacological aspects as an antiproliferative agent. [Source details not fully available in initial search results]
  • Abduelkarem, A., et al. (2020). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 8, 123. [Link]

  • Hendradi, E., et al. (2021). A new series of compound development and different cancer therapies which provided the means for treating resistant cancer cells that were previously susceptible to an older therapy will overcome the resistance. [Source details not fully available in initial search results]
  • Kantarjian, H., et al. (2021). Nilotinib is a second-generation BCR-ABL inhibitor that can be used as an alternative to imatinib in patients who have developed resistance to imatinib. [Source details not fully available in initial search results]
  • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. (2020). RSC Medicinal Chemistry, 11(9), 957-968. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2021). RSC Advances, 11(53), 33565-33579. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2021). European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(19), 4675-4679. [Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012).
  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 897-902. [Link]

Sources

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Profiling 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine in the context of other prominent pyrimidine-based kinase inhibitors. Designed for researchers and drug development professionals, this document delves into the structural significance of the pyrimidine scaffold, compares key inhibitors, and provides detailed experimental protocols for their evaluation.

The Pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrates, are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical drug target classes of the 21st century.[2][3]

The pyrimidine ring is a "privileged scaffold" in kinase inhibitor design. Its nitrogen-containing heterocyclic structure serves as a bioisostere of the adenine ring of ATP, allowing it to effectively mimic key interactions within the highly conserved ATP-binding site of kinases.[1][4] This structural advantage has led to the development of numerous FDA-approved drugs targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4] By competitively occupying the ATP-binding pocket, these inhibitors block the phosphorylation cascade, thereby halting the downstream signaling that drives pathological cell proliferation and survival.[3]

Characterizing the Potential of this compound

While specific, comprehensive biological data for this compound (CAS 90916-52-2) is not extensively published in peer-reviewed literature, its structure provides a strong basis for its potential as a kinase inhibitor.[5] The molecule is built upon the 2-aminopyrimidine core, a foundational element in many potent kinase inhibitors. The key structural features are:

  • 2-Aminopyrimidine Core: This group is crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical anchoring interaction for many inhibitors.

  • Pyridin-3-yl Group: The pyridine ring can engage in additional interactions within the active site, influencing both potency and selectivity.

  • Methyl Group: This small substituent can fine-tune the compound's positioning and steric fit within the binding pocket.

Recent studies on analogues, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have demonstrated potent inhibitory activity against CDK2, suggesting that this structural class is a promising starting point for developing novel anticancer agents. A thorough evaluation, following the experimental frameworks detailed below, is necessary to determine its specific kinase targets, potency, and therapeutic potential.

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To contextualize the potential of this compound, it is instructive to compare it with established pyrimidine-based inhibitors that have reached clinical use. These compounds showcase the versatility of the pyrimidine scaffold in targeting different kinase families.

Inhibitor Core Scaffold Primary Kinase Target(s) Mechanism of Action Biochemical IC50 Therapeutic Application
Osimertinib PyrimidineEGFR (mutant-selective)Irreversibly binds to Cys797 in the ATP-binding site of EGFR, inhibiting both sensitizing and T790M resistance mutations.[6][7]~1-15 nM (for mutant EGFR)Non-Small Cell Lung Cancer (NSCLC)[6][8]
Palbociclib Pyrido[2,3-d]pyrimidineCDK4/CDK6Selectively inhibits CDK4 and CDK6, preventing phosphorylation of the Retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[9][10]~11 nM (CDK4), ~16 nM (CDK6)HR-positive, HER2-negative Breast Cancer[9]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBruton's Tyrosine Kinase (BTK)Forms a covalent bond with Cys481 in the BTK active site, leading to irreversible inhibition of the B-cell receptor (BCR) pathway.[1][11][12]~0.5 nMB-cell malignancies (e.g., CLL, Mantle Cell Lymphoma)[11][13]
Sorafenib Phenylamino-pyrimidine derivativeVEGFR-2, PDGFR, Raf kinasesMulti-kinase inhibitor that blocks tumor cell proliferation and angiogenesis.~90 nM (VEGFR-2), ~58 nM (PDGFRβ)Renal Cell Carcinoma, Hepatocellular Carcinoma
Compound 43 (Example) Pyrimidine-isatin conjugateVEGFR-2ATP-competitive inhibitor of VEGFR-2.26.38 nM[14](Preclinical) Investigational anticancer agent.[14]

Experimental Framework for Evaluating Kinase Inhibitors

A rigorous, multi-tiered approach is essential to characterize a novel kinase inhibitor. This process begins with cell-free biochemical assays to determine potency and progresses to cell-based systems to assess activity in a more physiologically relevant context.

Foundational Assessment: In Vitro Biochemical Potency (IC50 Determination)

The first critical step is to measure the compound's ability to inhibit the purified kinase enzyme.[15] The half-maximal inhibitory concentration (IC50) is a standard measure of potency. While various assay formats exist, luminescence-based ADP detection methods are widely used for their sensitivity and high-throughput compatibility.[15][16]

Causality Behind Experimental Choices:

  • Why measure IC50? It provides a quantitative measure of a compound's potency, allowing for direct comparison between different inhibitors tested under the same conditions.[15][17]

  • Why control ATP concentration? For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration.[18] Standardizing the ATP concentration (often at or near the Michaelis constant, Km) is crucial for comparing data across different experiments and labs.[17][18]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide, prepared in assay buffer.

  • Initiation of Reaction: Add 5 µL of ATP solution (prepared at 2x the final desired concentration, e.g., 2x Km) to each well to start the reaction. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]

Diagram: Workflow for a Biochemical Kinase Inhibition Assay

G cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. ADP Detection cluster_analysis 4. Analysis prep_inh Prepare serial dilutions of inhibitor prep_kin Prepare Kinase/Substrate and ATP solutions add_inh Add inhibitor to 384-well plate add_kin Add Kinase + Substrate add_inh->add_kin add_atp Initiate with ATP Incubate (e.g., 60 min) add_kin->add_atp stop_rxn Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) add_atp->stop_rxn convert_adp Add Kinase Detection Reagent (Convert ADP to ATP -> Light) stop_rxn->convert_adp read_lum Measure Luminescence convert_adp->read_lum analysis Normalize Data & Calculate IC50 read_lum->analysis

Caption: Workflow for a biochemical IC50 determination using an ADP-Glo assay.

Bridging to Biology: Cell-Based Assays

While biochemical assays are essential for determining direct inhibitory potency, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or off-target effects.[20] Therefore, cell-based assays are a critical next step.[15]

A target engagement assay confirms that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ assay is a widely used method for this purpose.[21]

Causality Behind Experimental Choices:

  • Why perform target engagement? A compound that is potent biochemically may fail in cells due to poor permeability or rapid efflux. This assay directly measures binding inside a living cell, providing a more predictive measure of biological activity.

Protocol Outline: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into 96-well, white-bottom plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which competitively binds to the same kinase active site.

  • Substrate Addition: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio. Inhibition is observed as a decrease in the BRET signal as the test compound displaces the fluorescent tracer. Determine the IC50 from the dose-response curve.

This assay measures the functional consequence of target engagement: the inhibition of the kinase's ability to phosphorylate its downstream substrate within the cell.[21]

Causality Behind Experimental Choices:

  • Why measure substrate phosphorylation? This provides direct evidence that the compound is inhibiting the kinase's catalytic activity in the cell, linking target binding to a functional downstream effect.[15]

Protocol Outline: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is active). Starve cells if necessary, then treat with various concentrations of the inhibitor for a defined period (e.g., 2 hours).

  • Stimulation: If the pathway is inducible, stimulate the cells with an appropriate growth factor or ligand to activate the kinase.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb for a CDK4/6 inhibitor).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

The ultimate goal of many kinase inhibitors is to halt cell proliferation. An MTT or CellTiter-Glo® assay measures the impact of the compound on cell viability and growth.[21]

Causality Behind Experimental Choices:

  • Why measure cell proliferation? This assay determines the overall phenotypic outcome of kinase inhibition, providing a crucial link between target modulation and the desired therapeutic effect (e.g., cytostatic or cytotoxic activity).

Detailed Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Diagram: ATP-Competitive Kinase Inhibition

G cluster_normal Normal Kinase Function cluster_inhibited Inhibited Kinase Function ATP ATP Kinase1 ATP->Kinase1 PhosphoSubstrate1 Phosphorylated Substrate Kinase1->PhosphoSubstrate1 P ADP ADP Kinase1->ADP Substrate1 Substrate Substrate1->Kinase1 ATP2 ATP Kinase2 ATP2->Kinase2 Blocked NoReaction No Phosphorylation Kinase2->NoReaction Substrate2 Substrate Substrate2->Kinase2 Inhibitor Inhibitor Inhibitor->Kinase2

Caption: ATP-competitive inhibitors occupy the ATP-binding site, preventing phosphorylation.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly productive foundation for the design of potent and selective kinase inhibitors. While this compound represents a promising chemical starting point based on its structural similarity to known inhibitors, its true value can only be unlocked through a systematic and rigorous evaluation process. The experimental workflows detailed in this guide—from initial biochemical IC50 determination to cell-based target engagement and phenotypic proliferation assays—provide a self-validating system to comprehensively profile its activity. By comparing its performance against established drugs like Osimertinib and Palbociclib, researchers can effectively position this and other novel compounds within the therapeutic landscape and guide future optimization efforts.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020-09-08). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021-01-26). [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. [Link]

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC. [Link]

  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central. (2015-08-31). [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Publishing. [Link]

  • Palbociclib - Wikipedia. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021-10-08). [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28). [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). [Link]

  • Ibrutinib - Wikipedia. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021-08-01). [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. [Link]

  • TAGRISSO Mechanism of Action - YouTube. (2024-11-13). [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. (2022-09-21). [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. (2018-07-01). [Link]

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors | ACS Medicinal Chemistry Letters. (2025-01-25). [Link]

  • Different FDA approved (PI3K) inhibitors. - ResearchGate. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (2011-03-21). [Link]

  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. (2024-07-17). [Link]

  • Kinase assays | BMG LABTECH. (2020-09-01). [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. [Link]

  • IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds - ResearchGate. [Link]

  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. (2017-05-22). [Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025-11-24). [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. [Link]

  • The characteristics and mode of action of ibrutinib for CLL - YouTube. (2016-06-29). [Link]

  • The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (2023-05-17). [Link]

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. (2025-12-05). [Link]

  • Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC. [Link]

Sources

A Head-to-Head Comparison of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and development, the identification of novel small molecules with potent and selective inhibitory activity against key cellular targets is a paramount objective. The aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. This guide provides a detailed head-to-head comparison of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine with its structurally similar and biologically active counterparts, focusing on their potential as kinase inhibitors. While direct experimental data for this specific compound is limited in the public domain, its structural relationship to the potent tyrosine kinase inhibitor Nilotinib allows for a robust comparative analysis based on the extensive research conducted on Nilotinib and its derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central pyrimidine ring substituted with a methyl group, an amino group, and a pyridine ring. Its chemical structure suggests its potential as a kinase inhibitor, a hypothesis strongly supported by its role as a key intermediate in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The core pyridin-3-yl-pyrimidine moiety is a well-established pharmacophore known to interact with the ATP-binding site of various kinases.

Comparative Analysis of Biological Activity

A recent study on novel derivatives of 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine, which shares the same core as our topic compound, demonstrated significant cytotoxic activity against the A549 lung cancer cell line, with some derivatives showing higher potency than the established anticancer drug imatinib.[2] This provides strong evidence that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

Below is a comparative table summarizing the known biological activities of Nilotinib and a representative derivative from the aforementioned study, which helps in postulating the potential activity of this compound.

CompoundStructureTarget Kinase(s)IC50 (nM)Cellular ActivityReference
This compound this compoundBcr-Abl (postulated), other kinasesNot availableLikely antiproliferativeInferred
Nilotinib NilotinibBcr-Abl, c-Kit, PDGFR<20 (Bcr-Abl)Potent inhibitor of CML cell proliferation[3][4]
Derivative of 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine Structurally related to the topic compoundNot specifiedNot specifiedHigher cytotoxicity against A549 cells than Imatinib[2]

Causality Behind Experimental Choices: The choice to compare this compound with Nilotinib is driven by their significant structural overlap. The core pyridinyl-pyrimidine scaffold is the primary determinant for binding to the kinase ATP pocket. The additional functionalities on Nilotinib are designed to enhance potency, selectivity, and pharmacokinetic properties. By understanding the contribution of these additional groups, we can appreciate the foundational role of the core structure.

Signaling Pathways of Interest

The primary signaling pathway of relevance for compounds of this class is the Bcr-Abl signaling cascade , which is constitutively active in Chronic Myeloid Leukemia (CML). The fusion protein Bcr-Abl possesses uncontrolled tyrosine kinase activity, leading to the activation of multiple downstream pathways that promote cell proliferation and inhibit apoptosis.

Bcr_Abl_Signaling cluster_downstream Downstream Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Compound This compound (and similar compounds) Compound->BCR_ABL Inhibits ATP Binding Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: Bcr-Abl signaling cascade and the point of inhibition.

In addition to Bcr-Abl, aminopyrimidine derivatives have shown inhibitory activity against other kinase families, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Cell_Cycle_Regulation CDK_Cyclin CDK/Cyclin Complexes G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition Phosphorylates Rb, etc. Compound Aminopyrimidine Inhibitors Compound->CDK_Cyclin Inhibits Kinase Activity Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Inhibition of CDK-mediated cell cycle progression.

Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound and perform a direct comparison, the following well-established experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a solution of the recombinant kinase (e.g., Bcr-Abl or CDK2) in kinase buffer.

    • Prepare a solution of a suitable kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase solution.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor like Nilotinib) and a negative control (DMSO vehicle).

    • Incubate the plate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the signal. This can be done using various methods, such as:

      • Luminescence-based ADP detection: Measures the amount of ADP produced.

      • Fluorescence or FRET-based assays: Use a fluorescently labeled substrate.

      • Radiometric assays: Use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[6]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Compound, Substrate, ATP) Start->Prep Incubate_Compound Incubate Kinase with Compound Prep->Incubate_Compound Initiate_Reaction Add Substrate/ATP Incubate_Compound->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Detect Detect Signal (e.g., Luminescence) Incubate_Reaction->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include appropriate controls (vehicle and positive control).

    • Incubate the plate for a specified period (e.g., 48-72 hours).[9]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the controls.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for its clinical success. For aminopyrimidine-based kinase inhibitors like Nilotinib, key pharmacokinetic parameters include oral bioavailability, plasma clearance, and brain penetration.[10][11][12][13]

ParameterNilotinibConsiderations for this compound
Oral Bioavailability Moderate, affected by foodLikely to have some oral bioavailability, but may require optimization for clinical use.
Metabolism Primarily by CYP3A4Expected to be a substrate for cytochrome P450 enzymes.
Plasma Clearance ModerateClearance rate will depend on its metabolic stability.
Brain Penetration LimitedThe ability to cross the blood-brain barrier would depend on its physicochemical properties and interaction with efflux transporters.

Causality Behind Experimental Choices: The evaluation of pharmacokinetic properties is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These parameters determine the dosing regimen and potential for drug-drug interactions.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel kinase inhibitors. Its structural similarity to the highly successful drug Nilotinib provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancers driven by aberrant kinase activity such as CML.

Future research should focus on synthesizing this compound and performing the described in vitro kinase and cell-based assays to determine its potency and selectivity profile. Subsequent lead optimization efforts could then focus on modifying the core structure to enhance its biological activity and pharmacokinetic properties, ultimately paving the way for the development of a new generation of targeted cancer therapies.

References

  • Wylie, A. A., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(17), 7890-7900.
  • Weisberg, E., et al. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia.
  • Kantarjian, H., et al. (2006). Nilotinib in imatinib-resistant CML and Philadelphia chromosome–positive ALL. New England Journal of Medicine, 354(24), 2542-2551.
  • Lawrence, H. R., et al. (2014). Designing a Novel Series of Potent, Selective, and Orally Bioavailable Pim Kinase Inhibitors. Journal of Medicinal Chemistry, 57(10), 4236-4252.
  • Sánchez-Martínez, C., et al. (2015). A new class of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 5(82), 66949-66962.
  • Norman, P. (2011). The discovery of pyridopyrimidinones as potent and orally active dual inhibitors of PI3K/mTOR.
  • Donato, N. J., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Immunological Methods, 305(1), 50-62.
  • Breccia, M., & Alimena, G. (2010). Nilotinib: a new Bcr-Abl tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia. Leukemia & Lymphoma, 51(4), 579-586.
  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 157-162.
  • Giles, F. J., et al. (2013). Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability. Journal of Pharmaceutical Sciences, 102(1), 226-236.
  • Zhang, J., et al. (2010).
  • ClinPGx. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Calbiochem. (n.d.). In vitro Bcr-Abl Kinase Assay.
  • Zhang, J., et al. (2010). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Journal of Medicinal Chemistry, 53(1), 267-277.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Baffert, F., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry, 58(21), 8499-8515.
  • Mares, A., et al. (2020). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 142(48), 20293-20306.
  • Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer, 1(2), 123-138.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][14][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11736.

  • Morales, C., et al. (2020).
  • Shukla, S., et al. (2011). Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein. Journal of Biological Chemistry, 286(10), 7994-8004.
  • Reaction Biology. (n.d.). Target-Specific Assays.
  • Yin, O. Q., et al. (2018). Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 57(11), 1365-1380.
  • O'Donovan, N., & Clynes, M. (2011). Cell sensitivity assays: the MTT assay. Cancer Cell Culture: Methods and Protocols, 221-230.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Jones, D., et al. (2009). Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. The Journal of Molecular Diagnostics, 11(1), 4-11.
  • Manley, P. W., et al. (2012). Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability. Journal of Pharmaceutical Sciences, 101(8), 2845-2856.
  • Li, D., et al. (2021). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Frontiers in Oncology, 11, 689369.
  • Salesse, S., & Verfaillie, C. M. (2002). Signaling pathways involved in the signaling of BCR-ABL. Oncogene, 21(56), 8527-8539.
  • Mahon, F. X., et al. (2008). Evidence that Resistance to Nilotinib May Be Due to BCR-ABL, Pgp, or Src Kinase Overexpression. Cancer Research, 68(23), 9809-9816.
  • Abou-Zied, H. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329062.
  • Abdulkareem, A. H., et al. (2023). MTT (Assay protocol. F1000Research, 12, 187.
  • van der Pijl, R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7431-7452.
  • Encyclopedia.pub. (n.d.). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • Al-Sultani, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121659.
  • Maltarić, D., et al. (2022). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 23(19), 11758.
  • Medical Animations. (2020, August 18). bcr-abl Translocation Mechanism | Philadelphia Chromosome [Video]. YouTube.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5104.
  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
  • Robins, R. K., et al. (1984). Synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. Journal of Medicinal Chemistry, 27(11), 1486-1490.

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Verifying that a bioactive small molecule reaches and binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery and chemical biology.[1][2] This guide provides a comprehensive comparison of current, field-proven methodologies for confirming the cellular target engagement of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine. This compound belongs to the pyridinyl-pyrimidine class, a scaffold frequently found in kinase inhibitors.[3] Notably, it is a structural analog and key intermediate in the synthesis of Imatinib and Nilotinib, well-known inhibitors of the Bcr-Abl tyrosine kinase.[3] Therefore, this guide will proceed with the putative hypothesis that this compound targets a protein kinase (hereafter "Target Kinase X" or "TKX"). We will dissect and compare direct biophysical methods that measure the physical drug-target interaction, such as the Cellular Thermal Shift Assay (CETSA), with indirect methods that quantify the downstream functional consequences of target modulation, like Western blotting for pathway analysis. Each section provides not only the "how" but, more critically, the "why," empowering researchers to design robust, self-validating experimental strategies.

Introduction: The Imperative of Cellular Target Engagement

Biochemical assays using purified proteins are essential for initial hit discovery, but they cannot account for the complexities of the cellular environment.[4][5] Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and compound metabolism can lead to a significant discrepancy between biochemical potency and cellular efficacy.[5][6] Failure to confirm that a compound engages its intended target in a relevant cellular model is a primary reason for late-stage clinical trial failures.[7]

The case of Tivantinib, initially developed as a MET kinase inhibitor, serves as a crucial lesson. Despite promising biochemical data and initial cellular assays, its ultimate mechanism of action was found to be unrelated to MET kinase inhibition, leading to failed Phase 3 trials.[8] This underscores the need for rigorous, orthogonal methods to confirm target engagement directly within the cell. This guide presents a strategic workflow for achieving this for this compound, our TKX inhibitor candidate.

G cluster_0 Experimental Strategy A Hypothesized Target (TKX) B Select Relevant Cell Line (e.g., K562 for Bcr-Abl) A->B Context C Direct Engagement Assays (CETSA, DARTS) B->C Orthogonal Approaches D Indirect Engagement Assays (Western Blot, Phenotypic) B->D Orthogonal Approaches E Data Integration & Validation C->E Biophysical Proof D->E Functional Proof F High-Confidence Confirmation E->F Synthesize Evidence

Caption: Strategic workflow for target engagement validation.

Direct Biophysical Methods: Proving Physical Interaction

Direct methods provide the most compelling evidence of target engagement by measuring the physical interaction between the compound and its target protein. These techniques are invaluable for confirming that the compound binds to the intended protein in its native, cellular environment.

Cellular Thermal Shift Assay (CETSA)

Principle of Causality: CETSA is based on the thermodynamic principle that the binding of a ligand (our compound) to a protein target increases the protein's thermal stability.[9][10] When cells are heated, proteins denature and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to unfold, and thus more of it will remain in the soluble fraction at a given temperature compared to the unbound protein.[9][11]

Experimental Logic:

  • Treat: Intact cells are incubated with the compound or a vehicle control (e.g., DMSO).

  • Heat: The cell suspensions are heated to a range of temperatures.

  • Lyse & Separate: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[11][12]

  • Detect: The amount of soluble target protein (TKX) remaining at each temperature is quantified, typically by Western blot.[10]

A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated samples, indicating stabilization.

G cluster_0 CETSA Principle A Target Protein (TKX) C Heat Challenge A->C B TKX + Compound D Heat Challenge B->D E Unfolded & Aggregated C->E F Remains Soluble D->F

Caption: Ligand binding protects the target from heat-induced denaturation.

Drug Affinity Responsive Target Stability (DARTS)

Principle of Causality: DARTS operates on a similar principle to CETSA but uses proteases instead of heat. Ligand binding can alter a protein's conformation, masking protease cleavage sites and rendering the protein more resistant to digestion.[13][14][15]

Experimental Logic:

  • Lyse & Treat: Cell lysates are prepared and incubated with the compound or vehicle control.

  • Digest: A protease (e.g., thermolysin, pronase) is added to the lysates for a limited time.

  • Quench & Analyze: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting for the target protein (TKX).[16]

A positive result is the appearance of a protected, full-length protein band in the compound-treated lane, while the protein in the vehicle lane is digested.[17] DARTS is particularly useful as it does not require modification of the small molecule.[13][16]

Indirect Functional Methods: Measuring the Consequence of Engagement

Indirect methods do not measure the physical binding event but instead quantify the functional downstream consequences of the compound engaging and modulating its target.[8] For a kinase inhibitor, this is most commonly a change in the phosphorylation state of the target itself or its substrates.[7]

Western Blot Analysis of Pathway Modulation

Principle of Causality: If this compound successfully engages and inhibits TKX, the phosphorylation of TKX's direct downstream substrates should decrease. This provides functional evidence of target engagement.[18] Analyzing the phosphorylation status of both the target (for autophosphorylation) and downstream effectors is a robust and widely used technique.[19][20]

Experimental Logic:

  • Treat: Culture cells and treat with a dose-response range of the compound for a defined period. Include vehicle (DMSO) and potentially a known inhibitor of the pathway as controls.

  • Lyse: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the in-vivo phosphorylation states.

  • Quantify & Load: Determine total protein concentration (e.g., via BCA assay) to ensure equal loading.

  • Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.[21] Critically, use an antibody for the phosphorylated form of the substrate (e.g., p-Substrate) and an antibody for the total amount of that substrate (Total-Substrate).

  • Analyze: Quantify band intensities. A decrease in the p-Substrate/Total-Substrate ratio with increasing compound concentration indicates successful target inhibition.[20]

G cluster_0 Signaling Cascade cluster_1 Compound Action TKX Target Kinase X (TKX) Sub Substrate Y TKX->Sub Phosphorylates Eff Effector Z Sub->Eff Activates Resp Cellular Response Eff->Resp Compound Our Compound Compound->TKX Inhibits

Caption: Compound inhibits TKX, blocking downstream signaling.

Comparative Analysis & Strategic Implementation

No single method is perfect. A multi-pronged approach combining direct and indirect evidence provides the highest degree of confidence. The choice of method depends on available resources, throughput requirements, and the specific biological question.

Table 1: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Western Blot (Pathway Analysis)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceMeasures downstream functional output
Evidence Type Direct, Biophysical[10]Direct, Biophysical[14]Indirect, Functional[8]
Key Advantage Works in intact cells without compound modification.[22]No compound modification needed; uses common lab equipment.[16]Confirms functional consequence of binding; high specificity via antibodies.[18]
Key Limitation Target must be thermally stable; readout can be low-throughput (WB).Requires cell lysis; protease concentration needs careful optimization.Relies on high-quality phospho-specific antibodies; feedback loops can complicate interpretation.[20]
Best For Initial validation of direct binding in a cellular context.Orthogonal confirmation of direct binding; target identification.Validating functional activity and dose-response in cells.

Detailed Experimental Protocols

The following protocols are templates and must be optimized for the specific cell line and target.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Plate cells (e.g., K562) to reach ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 1-2 hours at 37°C.

  • Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot 100 µL of cell suspension into PCR tubes for each temperature point.

  • Heating Step: Place PCR tubes in a thermal cycler. Heat each tube to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12] Include an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Sample Prep & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize protein concentration. Analyze by Western blot using an antibody specific for TKX. A loading control (e.g., GAPDH) should be run on the unheated samples to ensure equal initial cell numbers.

Protocol 2: Western Blot for Downstream Substrate Phosphorylation
  • Cell Culture & Treatment: Plate cells and allow them to adhere/stabilize. Starve cells of serum overnight if the pathway is activated by growth factors. Treat with a range of compound concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours).

  • Lysis: Wash cells once with ice-cold PBS. Immediately add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, collect the lysate, and incubate on ice for 20 minutes.

  • Clarification & Quantification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes. Load onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect using an ECL substrate and image the blot.

  • Stripping & Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total substrate protein. A loading control like β-actin is also recommended.

Conclusion

Confirming cellular target engagement is a non-negotiable step in the validation of a chemical probe or drug candidate. For this compound, a compound with a kinase inhibitor scaffold, a dual-pronged strategy is recommended. First, unequivocally demonstrate physical interaction in intact cells using a biophysical method like CETSA. Second, prove that this interaction leads to the expected functional outcome—the inhibition of downstream signaling—through quantitative Western blotting. By integrating these orthogonal approaches, researchers can build a robust, data-driven case for the compound's mechanism of action, paving the way for further development with confidence.

References

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Eurofins DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Zhang, J. H., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. Available from: [Link]

  • A-H-Abadi, A. H., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available from: [Link]

  • Yang, T. (2019). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available from: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. Available from: [Link]

  • PraxiLabs. (2023). How to Analyze Western Blot Data. Available from: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Available from: [Link]

  • Semantic Scholar. (2020). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Available from: [Link]

  • ResearchGate. (2023). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Available from: [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available from: [Link]

  • Nature Protocols. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Available from: [Link]

  • Taylor & Francis Online. (2021). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

  • Usiena AIR. (2017). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Available from: [Link]

  • ResearchGate. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available from: [Link]

  • RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • PubMed. (2016). Small-Molecule Target Engagement in Cells. Available from: [Link]

  • Journal of Medicinal Chemistry. (2020). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • PubMed Central. (2012). Determining target engagement in living systems. Available from: [Link]

  • ResearchGate. (2016). How to find the target of a small molecule?. Available from: [Link]

Sources

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